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molecular formula C7H6F2 B1304731 2,3-Difluorotoluene CAS No. 3828-49-7

2,3-Difluorotoluene

Cat. No. B1304731
M. Wt: 128.12 g/mol
InChI Key: ZNEHIDGAPGVZSA-UHFFFAOYSA-N
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Patent
US06008407

Procedure details

To a stirred solution of 4-chloro-3-methyl-4,5,5-trifluorocyclohexene of 58.6 g prepared in Example 12 was added 2.5 g of benzyltriethylammonium chloride, and then the reaction mixture was heated to 80° C. followed by slowly adding 240 g of 50% aqueous sodium hydroxide solution for 1 hour. The reaction mixture was stirred for additional 3 hours at 80° C., and then the resultant was purified by steam distillation followed by separating the aqueous layer. The organic layer was dried with calcium chloride, and then 32.3 g of the desired product was collected by fractional distillation as a colorless liquid.
Name
4-chloro-3-methyl-4,5,5-trifluorocyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1([F:11])[C:7](F)([F:8])[CH2:6][CH:5]=[CH:4][CH:3]1[CH3:10].[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[F:11][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:10] |f:1.2,3.4|

Inputs

Step One
Name
4-chloro-3-methyl-4,5,5-trifluorocyclohexene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(C=CCC1(F)F)C)F
Step Two
Name
Quantity
240 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for additional 3 hours at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the resultant was purified by steam distillation
CUSTOM
Type
CUSTOM
Details
by separating the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with calcium chloride
DISTILLATION
Type
DISTILLATION
Details
32.3 g of the desired product was collected by fractional distillation as a colorless liquid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC1=C(C=CC=C1F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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